![molecular formula C9H8N2OS B2710618 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 1862652-93-4](/img/structure/B2710618.png)

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

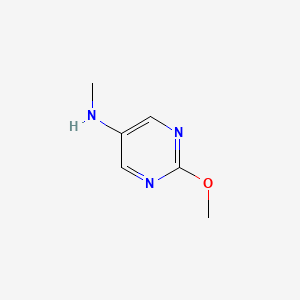

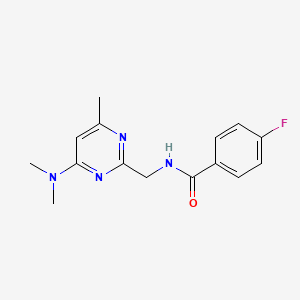

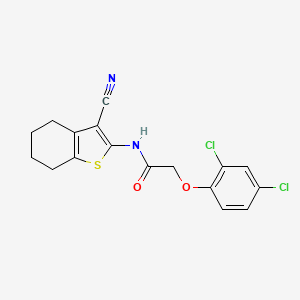

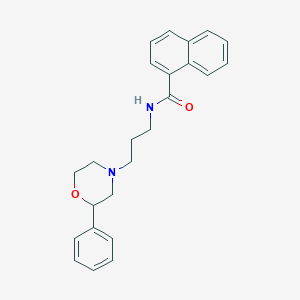

“4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” is a compound that has been synthesized and studied for its potential therapeutic properties . It is a type of thieno[2,3-d]pyrimidine, which is a class of compounds known to exhibit a range of pharmacological effects .

Synthesis Analysis

The synthesis of “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” involves a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . This process is known as copper-catalyzed 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” has been characterized by various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” are primarily related to its synthesis. The compound is synthesized through a click reaction, which is a type of 1,3-dipolar cycloaddition .Scientific Research Applications

- PTP derivatives serve as building blocks for organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- These derivatives exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- For instance, suprofen (with a 2-substituted thiophene framework) is a nonsteroidal anti-inflammatory drug .

- Certain chalcone derivatives containing a pyridine-based moiety with PTP-like structures exhibit enhanced SHG efficiency .

Organic Electronics and Semiconductors

Biologically Active Compounds

Corrosion Inhibitors

Second Harmonic Generation (SHG)

Crystal Engineering and Single Crystals

Chemical Synthesis and Characterization

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which 4-(prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine belongs, have been reported to exhibit diverse biological activities .

Mode of Action

It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Compounds of the thieno[2,3-d]pyrimidine class have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

properties

IUPAC Name |

4-prop-2-enoxythieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOCEHRUBRYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)